molecular formula C15H22N2O2 B6642320 3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one

3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one

Cat. No.: B6642320
M. Wt: 262.35 g/mol
InChI Key: DJAQGHPUYGGYAW-UHFFFAOYSA-N
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Description

3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one is a chemical compound with a complex structure that includes a hydroxyphenyl group, a methylamino group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one typically involves multiple steps, starting with the preparation of the hydroxyphenyl intermediate. This intermediate is then reacted with methylamine under controlled conditions to form the methylamino derivative. Finally, the piperidinyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the piperidinyl group can modulate the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one hydrochloride
  • 1-(3-Hydroxyphenyl)-2-(methylamino)ethanone hydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-[(3-hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-14-6-4-5-13(11-14)12-16-8-7-15(19)17-9-2-1-3-10-17/h4-6,11,16,18H,1-3,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAQGHPUYGGYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCNCC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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